1,3-Benzoxazol-2-ylacetonitrile
Overview
Description
1,3-Benzoxazol-2-ylacetonitrile is a chemical compound that features a benzoxazole ring, which is a fused aromatic ring system that includes an oxygen and a nitrogen atom, and an acetonitrile group attached to the second position of the benzoxazole ring. This structure serves as a versatile intermediate for the synthesis of various heterocyclic compounds, which are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzoxazole derivatives, including those related to 1,3-Benzoxazol-2-ylacetonitrile, can be achieved through various synthetic routes. For instance, (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile is synthesized by reacting chloroacetonitrile with 5-chloro-2-mercaptobenzoxazole, indicating the use of halogenated precursors and nucleophilic substitution reactions . Another study describes the synthesis of 2-(arylidene)cyanomethylbenzoxazoles in water from benzoxazole-2-ylacetonitriles, showcasing the use of multi-component reactions to introduce various substituents into the benzoxazole core .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. For example, the structure of a methyl derivative of a benzoxazole compound was confirmed by X-ray analysis . Similarly, the structure of (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was confirmed by IR, 1H NMR, and 13C NMR spectra, and X-ray analysis .
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions, forming a wide array of heterocyclic compounds. For instance, benzoxazole-2-ylacetonitriles can be used to prepare 2-(arylidene)cyanomethylbenzoxazoles in water, demonstrating their reactivity in multi-component reactions . Additionally, the reactivity of 1H-benzimidazol-2-ylacetonitrile towards 3-substituted chromones has been studied, leading to the synthesis of novel pyrido[1,2-a]benzimidazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of the benzoxazole ring and the acetonitrile group can affect the compound's polarity, solubility, and reactivity. The antimicrobial activities of some benzoxazole derivatives have been evaluated, indicating their potential as bioactive molecules . Moreover, the crystal structure of a benzoxazole derivative revealed weak intermolecular C-H...N type hydrogen bonds, which can influence the compound's solid-state properties .
Scientific Research Applications
Synthesis of New Heterocyclic Compounds : Youssef et al. (2011) reported the preparation of 2-(Arylidene)cyanomethylbenzoxazoles from benzoxazole-2-ylacetonitriles. They used multi-component reactions to prepare a variety of heterocycles containing benzoxazole and nitrile functionality (Youssef et al., 2011).
Development of Fluorescent Chemosensors : Paderni et al. (2022) synthesized a new fluorescent ligand containing 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore. This ligand acts as a chemosensor, detecting Zn2+ and Cd2+ in aqueous media through a CHEF effect upon metal ion coordination (Paderni et al., 2022).
Antifungal Agents : Kuroyanagi et al. (2010) discovered that 1,3-Benzoxazole-4-carbonitrile serves as a novel scaffold for β-1,6-glucan synthesis inhibitors with moderate growth inhibition against Candida species (Kuroyanagi et al., 2010).
Synthesis of Triazole Derivatives : Pokhodylo et al. (2009) used 1,3-Benzothiazol-2-ylacetonitrile in the synthesis of new 1H-1,2,3-triazole derivatives through the cyclization of aryl azides (Pokhodylo et al., 2009).
Building Blocks in Heterocyclic Synthesis : Badahdah (2008) utilized Benzothiazole-2-ylacetonitriles as building blocks in the synthesis of new benzothiazolyl-1,2,3-triazole amines (Badahdah, 2008).
Regioselectivity in Alkylation of Amines : Lahm and Opatz (2014) found the benzoxazol-2-yl- substituent to act as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines (Lahm & Opatz, 2014).
X-ray Crystallography Studies : Ergin et al. (1994) conducted X-ray analysis on (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile, revealing its molecular structure and intermolecular bonding (Ergin et al., 1994).
Coordination Compounds Study : Téllez et al. (2013) synthesized a novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups, exploring its conformers and tautomers, and analyzed its coordination compounds (Téllez et al., 2013).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUJPJCKRWSDCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357100 | |
Record name | 1,3-benzoxazol-2-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzoxazol-2-ylacetonitrile | |
CAS RN |
15344-56-6 | |
Record name | 1,3-benzoxazol-2-ylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-benzoxazol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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